1-(2,2-二甲氧基丙基)-3-硝基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

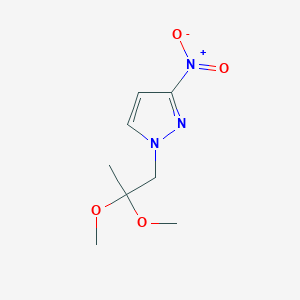

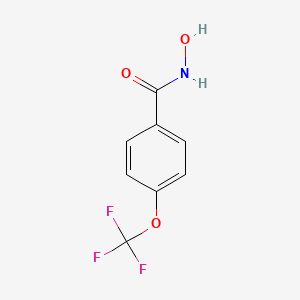

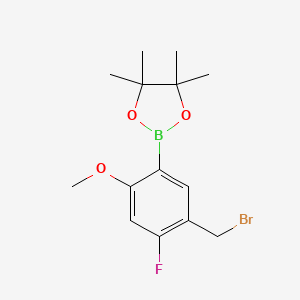

The compound “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “2,2-Dimethoxypropyl” part suggests the presence of a propyl group (a three-carbon chain) with two methoxy groups attached to the second carbon .

Molecular Structure Analysis

The molecular structure of “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” would likely feature a pyrazole ring, a propyl chain, and two methoxy groups. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the nitro group might make the compound more reactive towards reduction reactions .科学研究应用

Photopolymerization in Biomedical Engineering

Photopolymerization is a process that uses light to initiate polymerization, creating complex polymers from simpler monomers. The compound “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” can potentially serve as a photoinitiator due to its chemical structure which may absorb light and initiate polymerization. This has significant applications in biomedical engineering, particularly in the development of biomaterials for tissue engineering, biosensors, and drug delivery systems .

Dental Applications

In dentistry, photopolymerization is crucial for in situ dental restorations. “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” could be used to formulate dental resins that are cured using light. This application ensures rapid setting of the material, leading to more efficient dental procedures and improved patient outcomes .

Hydrogel Formation

Hydrogels are three-dimensional, hydrophilic polymeric networks that can absorb large amounts of water or biological fluids. They are used in a variety of medical applications, including wound dressings and controlled drug release. The subject compound could play a role in the crosslinking process during hydrogel formation, providing a mechanism for creating customizable hydrogels for specific applications .

Bioadhesives

Bioadhesives are materials used to adhere tissues together or to medical devices. “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” could be utilized in the synthesis of bioadhesives, where its properties might contribute to the adhesive’s performance, especially in moist environments like those found in the human body .

Enzyme and Cell Immobilization

The immobilization of enzymes and cells is essential for various biotechnological processes. The compound could be involved in creating matrices that immobilize these biological entities, which is fundamental in biosensor technology and bioreactors .

Surface Modifications for Cell Adhesion Control

Surface modification of biomaterials is a key aspect of tissue engineering, as it affects cell adhesion and proliferation. “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” might be used to modify the surface properties of scaffolds to promote or inhibit cell adhesion, depending on the desired outcome for tissue regeneration .

Photocrosslinkable Polymers in Tissue Engineering

Photocrosslinkable polymers are used to create scaffolds for tissue engineering. The subject compound could be a component in the formulation of these polymers, which are designed to be photopolymerized in vivo or in vitro to form tissues such as bone, cartilage, and liver .

Controlled Drug Release Systems

Controlled drug release systems are designed to deliver medications at a predetermined rate. “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” could be used in the development of such systems, where its properties may allow for the precise control of drug release kinetics, enhancing the efficacy and safety of treatments .

作用机制

未来方向

属性

IUPAC Name |

1-(2,2-dimethoxypropyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-8(14-2,15-3)6-10-5-4-7(9-10)11(12)13/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFPZFKGHGDFOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)[N+](=O)[O-])(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 96%](/img/structure/B6330437.png)

![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)

![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)

![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)